molecular formula C20H10N2O4 B141744 3,6-Dinitrobenzo(a)pyrene CAS No. 128714-76-1

3,6-Dinitrobenzo(a)pyrene

Cat. No. B141744
M. Wt: 342.3 g/mol
InChI Key: FZBOFNLBBMIJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dinitrobenzo(a)pyrene (DNBaP) is a polycyclic aromatic hydrocarbon (PAH) that is a potent mutagen and carcinogen. It is formed during the incomplete combustion of organic matter, such as fossil fuels and tobacco smoke. DNBaP is a highly toxic compound that poses a significant threat to human health and the environment.

Mechanism Of Action

The mechanism of action of 3,6-Dinitrobenzo(a)pyrene is complex and not fully understood. It is believed that 3,6-Dinitrobenzo(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and other cellular macromolecules. This can lead to mutations and other genetic damage that can ultimately result in cancer.

Biochemical And Physiological Effects

3,6-Dinitrobenzo(a)pyrene has been shown to have a range of biochemical and physiological effects on living organisms. It can cause oxidative stress, inflammation, and cell death. 3,6-Dinitrobenzo(a)pyrene has also been shown to disrupt cellular signaling pathways and to interfere with the normal functioning of enzymes and other proteins.

Advantages And Limitations For Lab Experiments

One advantage of using 3,6-Dinitrobenzo(a)pyrene in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of PAHs on living organisms. However, one limitation of using 3,6-Dinitrobenzo(a)pyrene is that it is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water.

Future Directions

There are many possible future directions for research on 3,6-Dinitrobenzo(a)pyrene. One area of interest is the development of new methods for detecting 3,6-Dinitrobenzo(a)pyrene in the environment and in biological samples. Another area of interest is the identification of new targets for 3,6-Dinitrobenzo(a)pyrene-induced mutagenesis and carcinogenesis. Additionally, there is a need for further research on the health effects of 3,6-Dinitrobenzo(a)pyrene exposure in humans and other animals.

Synthesis Methods

3,6-Dinitrobenzo(a)pyrene can be synthesized by the nitration of benzo(a)pyrene, which is a common PAH found in tobacco smoke and other combustion products. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Scientific Research Applications

3,6-Dinitrobenzo(a)pyrene is widely used in scientific research to study the mechanisms of mutagenesis and carcinogenesis. It is also used as a model compound to investigate the effects of PAHs on human health and the environment. 3,6-Dinitrobenzo(a)pyrene has been shown to induce mutations in bacterial and mammalian cells, and to cause DNA damage and chromosomal aberrations.

properties

CAS RN

128714-76-1

Product Name

3,6-Dinitrobenzo(a)pyrene

Molecular Formula

C20H10N2O4

Molecular Weight

342.3 g/mol

IUPAC Name

3,6-dinitrobenzo[a]pyrene

InChI

InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22(25)26)16-9-8-15(17)18(11)19(13)16/h1-10H

InChI Key

FZBOFNLBBMIJMT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-]

Other CAS RN

128714-76-1

synonyms

3,6-dinitrobenzo(a)pyrene
3,6-dinitrobenzo(e)pyrene
3,6-dinitrobenzopyrene
3,6-DNBP

Origin of Product

United States

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